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molecular formula C9H16O3 B075429 Ethyl 2-acetylpentanoate CAS No. 1540-28-9

Ethyl 2-acetylpentanoate

Cat. No. B075429
M. Wt: 172.22 g/mol
InChI Key: VHOACUZAQKMOEQ-UHFFFAOYSA-N
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Patent
US06921776B1

Procedure details

This was prepared from 9 (1.72 g) in a similar manner to the preparation of 3. The yellow/brown crude product that obtained was fractionated by flash chromatography (chloroform/acetone, 20:1 to 1:1 gradient). The product that isolated was further purified by recrystallisation from ethyl acetate/hexane (2:3) to give 10 as creamy crystals (813 mg, 3.73 mmol, ca. 37%); mp 160-173° C. [Lit. [73] 171-173° C. (aq. ethanol)]; δH (400 MHz, DMSO-d6) 0.92 (3H, t, J=7.3 Hz, CH3), 1.45 (2H, sextet, J=7.5 Hz, —CH2CH2CH3), 2.36 (3H, s, C4-CH3), 2.51 (2H, t, J=7.7 Hz, —CH2CH2CH3), 6.67 (1H, d, J=2.4 Hz, C8-H), 6.79 (1H, dd, J=2.4 and 8.4 Hz, C6-H), 7.60 (1H, d, J=8.8 Hz, C5-H) and 10.38 (1H, br s, exchanged with D2O, OH); MS (FAB+) m/z (rel. intensity) 437.2[10, (2M+H)+], 219.2[100, (M+H)+]; MS (FAB−) m/z (rel. intensity) 435.2[12, (2M−H)−], 371.1[15, (M+NBA)−], 217.1[100, (M−H)−]; HRMS (FAB+) m/z 219.10300 [(M+H)+], calcd for C13H15O3 219.10212. Found: C, 71.7; H, 6.49; C13H14O3 requires C, 71.53; H, 6.47%.
Name
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
chloroform acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
37%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([C:10]([CH3:12])=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH3:3].[CH:13](Cl)(Cl)Cl.[CH3:17][C:18]([CH3:20])=[O:19]>>[OH:19][C:18]1[CH:20]=[C:8]2[C:9]([C:10]([CH3:12])=[C:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:6])[O:7]2)=[CH:13][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
C(CC)C(C(=O)OCC)C(=O)C
Step Two
Name
chloroform acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow/brown crude product that obtained
CUSTOM
Type
CUSTOM
Details
The product that isolated
CUSTOM
Type
CUSTOM
Details
was further purified by recrystallisation from ethyl acetate/hexane (2:3)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(=C(C(OC2=C1)=O)CCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.73 mmol
AMOUNT: MASS 813 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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